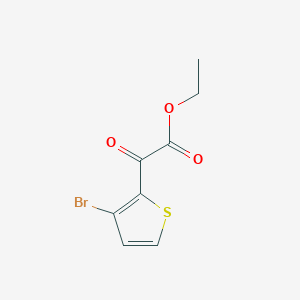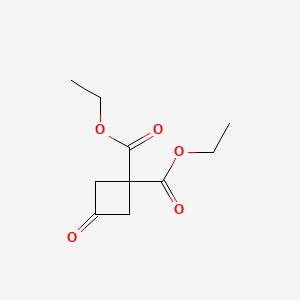
Methyl 3-(Chlorocarbonyl)benzoate
Overview
Description
“Methyl 3-(Chlorocarbonyl)benzoate” is also known as “3-Chlorocarbonylbenzoic acid methyl ester”, “Methyl 3-(chloroformyl)benzoate”, and "Methyl isophthaloyl chloride" . It is a useful building block for proteomics research . The molecular formula is C9H7ClO3 and the molecular weight is 198.60 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(Chlorocarbonyl)benzoate” is represented by the formula C9H7ClO3 . This indicates that it contains 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 3-(Chlorocarbonyl)benzoate” is a colorless to dark yellow liquid .Scientific Research Applications
Novel Organic Synthesis
- Synthesis of Complex Molecules : Methyl 3-(chlorocarbonyl)benzoate is used in the synthesis of complex organic molecules. For instance, it has been applied in the creation of novel benzoate derivatives through reactions that involve cyclization and substitution processes, showcasing its role in building complex chemical frameworks (Zhang Qinglon, 2014).
Biochemical Studies
- Evaluation of Bioactive Compounds : The compound has been studied for its potential as a bioactive molecule. While direct studies on Methyl 3-(chlorocarbonyl)benzoate may be limited, related benzoate compounds, such as methyl benzoate, have been examined for their biological activities, including their role in attracting pollinators and their insecticidal properties, which can inform the biological relevance of structurally similar compounds (N. Dudareva et al., 2000).
Materials Science
- Advanced Material Development : The versatility of Methyl 3-(chlorocarbonyl)benzoate in chemical synthesis underscores its potential in materials science, particularly in the development of polymers and coatings with specific functional properties. While specific studies on materials development using this compound are not directly available, its chemical reactivity suggests its applicability in creating functional materials.
Environmental Science
- Degradation Studies : Research on related chlorobenzoate compounds has provided insights into microbial degradation pathways, highlighting the environmental fate of chlorinated aromatic compounds. This research is relevant for understanding how compounds like Methyl 3-(chlorocarbonyl)benzoate may interact with the environment and be biodegraded (E. Dorn et al., 2004).
Safety and Hazards
“Methyl 3-(Chlorocarbonyl)benzoate” is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to avoid substance contact and not to breathe vapors or aerosols . It is also advised to ensure adequate ventilation and to evacuate the danger area .
Future Directions
properties
IUPAC Name |
methyl 3-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGIQHJOAPIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574305 | |
| Record name | Methyl 3-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Chlorocarbonyl)benzoate | |
CAS RN |
3441-03-0 | |
| Record name | Methyl 3-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(chlorocarbonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)










